N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-acetamide
Description
N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-acetamide is a synthetic acetamide derivative featuring a 3-amino-4-chlorophenyl group linked to a phenoxyacetamide scaffold with a 4-methyl substituent on the phenoxy ring. Its structure combines electron-withdrawing (chloro) and electron-donating (amino, methyl) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-2-5-12(6-3-10)20-9-15(19)18-11-4-7-13(16)14(17)8-11/h2-8H,9,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBHFHKWBLJYFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-4-chlorophenol and 4-methylphenol.
Formation of Intermediate: The 4-methylphenol is first converted to 4-methylphenoxyacetic acid through a reaction with chloroacetic acid under basic conditions.
Amide Formation: The intermediate 4-methylphenoxyacetic acid is then reacted with 3-amino-4-chlorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-(3-nitro-4-chlorophenyl)-2-(4-methylphenoxy)-acetamide.
Reduction: Formation of reduced derivatives such as N-(3-amino-4-chlorophenyl)-2-(4-methylphenoxy)-ethanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenoxy Acetamides
Alkyl-Substituted Phenoxy Derivatives
- N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide and N-(3-Amino-4-chlorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide (): Structural Differences: The phenoxy group is substituted with sec-butyl or isopropyl/methyl groups instead of 4-methyl. Both compounds share the same molecular weight (332.83 g/mol) as the target compound, suggesting similar synthetic complexity .
Methoxy-Substituted Derivatives
- N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide (): Structural Differences: The amino group is replaced with fluorine, and the phenoxy group carries a methoxy substituent. Impact: Fluorine increases metabolic stability, while methoxy groups may alter electronic properties, affecting receptor binding. This compound has a molecular weight of 293.72 g/mol, lower than the target compound, suggesting differences in pharmacokinetics .
Heterocyclic and Piperidine Derivatives
Piperidine-Substituted Acetamide
- N-(3-amino-4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide (): Structural Differences: The phenoxy group is replaced with a 4-methylpiperidine ring. The lower molecular weight (281.78 g/mol) compared to the target compound (332.83 g/mol) may influence bioavailability .
Pyrazole-Containing Derivatives
- N-(1-Boc-3-pyrazolyl)-2-(3-amino-4-chlorophenyl)acetamide (): Structural Differences: A Boc-protected pyrazole replaces the phenoxy group. Impact: The bulky Boc group may act as a prodrug feature, requiring enzymatic cleavage for activation. This compound’s higher molecular weight (350.8 g/mol) suggests reduced passive diffusion compared to the target compound .
Complex Pharmacological Agents
eIF2B Antagonist ISRIB-A10
- 2-(4-Methylphenoxy)-N-[(1r,4r)-4-[2-(4-chlorophenoxy)acetamido]cyclohexyl]acetamide (): Structural Differences: A cyclohexyl group with an additional acetamido substituent is present. Impact: The extended structure enhances interactions with protein targets like eIF2B, demonstrating how strategic substituent placement can modulate biological activity .
Pharmacological Activity Comparisons
Anti-Cancer Activity
- Phenoxy Acetamides in : Compounds with morpholinyl, piperidinyl, or pyrrolidinyl groups (e.g., compounds 38–40) showed potent activity against cancer cell lines (HCT-1, MCF-7).
Physicochemical and Structural Properties
Biological Activity
N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C16H17ClN2O2
- Molecular Weight : 318.77 g/mol
- Structure : The compound features an amino group attached to a chlorophenyl moiety, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain.
- Receptor Modulation : The compound can interact with various receptors involved in disease pathways, potentially modulating their activity.
- Induction of Apoptosis : Evidence suggests that it may activate caspases in cancer cell lines, promoting programmed cell death.
Antimicrobial Activity
Research indicates that this compound demonstrates notable antimicrobial properties. A study on similar chloroacetamides revealed:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus (MRSA) | Effective |
| Escherichia coli | Less effective |
| Candida albicans | Moderately effective |
The presence of the chlorophenyl group enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy against Gram-positive bacteria .
Anticancer Potential
This compound has also been investigated for its anticancer properties. Key findings include:
- Inhibition of Cancer Cell Proliferation : Similar compounds have shown the ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial for cancer cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in various cancer cell lines, indicating potential as an anticancer agent.
Case Studies
-
Study on Antitumor Activity :
- A derivative targeting cyclin-dependent kinases (CDKs) demonstrated selective inhibition of CDK4 over CDK2 and CDK1, suggesting a mechanism for antitumor activity through regulation of the cell cycle .
- The compound was tested against various cancer cell lines, showing IC50 values indicative of significant cytotoxicity.
- Quantitative Structure-Activity Relationship (QSAR) Analysis :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Chlorination of a phenol derivative (e.g., 4-methylphenol) under acidic conditions to introduce the phenoxy group.
- Step 2 : Amination of the 4-chlorophenyl precursor using ammonia or alkylamines under controlled pH and temperature.
- Step 3 : Acetamide formation via nucleophilic acyl substitution between the amine intermediate and an acetylating agent (e.g., acetyl chloride) in polar aprotic solvents like DMF .
- Critical Factors : Elevated temperatures (>80°C) and anhydrous conditions improve amidation efficiency. Impurities from incomplete chlorination or oxidation byproducts (e.g., carboxylic acid derivatives) must be monitored via TLC or HPLC .
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is employed. Key parameters include:
- Data Collection : High-resolution (<1.0 Å) datasets reduce refinement errors.
- Validation Metrics : Rint (<5%) and R1 values (<0.05) confirm precision.
- Challenges : Disorder in the 4-methylphenoxy group may require constraints during refinement .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for chlorophenyl groups).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (m/z = 318.08 for [M+H]<sup>+</sup>).
- IR Spectroscopy : Amide C=O stretch (~1650 cm<sup>−1</sup>) and N–H bend (~1550 cm<sup>−1</sup>) confirm acetamide functionality .
Advanced Research Questions
Q. How does the electronic nature of substituents (e.g., –Cl, –CH3) influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- Hammett Analysis : The electron-withdrawing –Cl group (σpara = +0.23) increases electrophilicity at the acetamide carbonyl, enhancing reactivity with nucleophiles (e.g., amines, thiols).
- Steric Effects : The 4-methylphenoxy group introduces steric hindrance, reducing reaction rates in bulky nucleophiles (e.g., tert-butylamine). Kinetic studies under pseudo-first-order conditions are recommended .
Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antitumor efficacy)?
- Answer :
- Comparative SAR Analysis : Structural analogs (e.g., formyl vs. methoxy substituents) show divergent activities. For example, replacing the 4-methylphenoxy group with a nitro group (σmeta = +1.43) enhances antitumor potency but reduces anti-inflammatory effects .
- Dose-Response Studies : EC50 values should be compared across standardized assays (e.g., MTT for cytotoxicity, ELISA for cytokine inhibition). Contradictions often arise from differences in cell lines or assay conditions .
Q. How can computational methods predict binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., COX-2 for anti-inflammatory activity). Key residues (e.g., Arg120 in COX-2) may form hydrogen bonds with the acetamide group.
- MD Simulations : 100-ns simulations in explicit solvent (e.g., TIP3P water) assess binding stability. RMSD (<2.0 Å) and binding free energy (ΔG ≤ −8 kcal/mol) validate predictions .
Q. What experimental designs mitigate challenges in crystallizing this compound?
- Answer :
- Solvent Screening : Use high-throughput vapor diffusion with 96-well plates. Mixtures of DMSO and ethers (e.g., MTBE) improve crystal nucleation.
- Additives : Small molecules (e.g., heptatriacontane) template crystal growth by mimicking the compound’s hydrophobic regions .
Data Analysis and Interpretation
Q. How to statistically validate discrepancies in IC50 values across independent studies?
- Methodological Answer :
- Meta-Analysis : Pool data from ≥3 studies using random-effects models. Heterogeneity (I<sup>2</sup> >50%) indicates significant variability.
- Bland-Altman Plots : Visualize agreement between datasets. Outliers may arise from differences in compound purity (>98% by HPLC required) .
Q. What mechanistic insights can be derived from kinetic isotope effects (KIEs) in hydrolysis studies?
- Answer :
- Deuterium Labeling : KIE >1.0 (e.g., kH/kD = 2.5) indicates rate-limiting proton transfer during amide bond cleavage.
- pH Profiling : Transition-state analysis at pH 7.4 vs. 9.0 reveals base-catalyzed vs. nucleophilic mechanisms .
Tables for Key Comparisons
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
